5-ethyl-5-methyl-2-thioxoimidazolidin-4-one is a synthetic compound belonging to the class of thioxoimidazolidinones, which are known for their diverse biological activities. This compound features a thioxo group (a sulfur atom double-bonded to a carbon atom) and is characterized by its unique imidazolidinone structure. Thioxoimidazolidinones have garnered attention in medicinal chemistry due to their potential therapeutic effects, particularly in anticancer and antimicrobial applications.
5-ethyl-5-methyl-2-thioxoimidazolidin-4-one is synthesized through various organic reactions involving isothiocyanates and amino acids or other derivatives. The classification of this compound falls under organic chemistry, specifically within the category of heterocyclic compounds. Its structural formula can be represented as C₇H₁₁NOS₂, indicating the presence of nitrogen, oxygen, and sulfur in its molecular framework.
The synthesis of 5-ethyl-5-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of an appropriate isothiocyanate with an amino acid derivative. A commonly employed method includes:
The synthesis typically yields pure compounds after solvent evaporation and further purification steps, including recrystallization from suitable solvents .
The molecular structure of 5-ethyl-5-methyl-2-thioxoimidazolidin-4-one can be depicted with its key features:
The compound's molecular weight is approximately 175.25 g/mol, and its structural representation can be illustrated as follows:
5-ethyl-5-methyl-2-thioxoimidazolidin-4-one participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are crucial for modifying the compound's structure to improve efficacy against targeted biological pathways .
The mechanism of action for 5-ethyl-5-methyl-2-thioxoimidazolidin-4-one primarily involves interactions at the cellular level:
This dual mechanism enhances its potential as an anticancer agent, particularly against hepatocellular carcinoma cells .
The physical properties of 5-ethyl-5-methyl-2-thioxoimidazolidin-4-one include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm its identity and purity .
5-ethyl-5-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
5-Ethyl-5-methyl-2-thioxoimidazolidin-4-one (EMTI) triggers mitochondrial-mediated apoptosis in hepatocellular carcinoma (HCC) cells. In HepG2 cells, EMTI treatment significantly enhances the mRNA expression of the tumor suppressor gene p53 (7.61-fold) and the pro-apoptotic gene PUMA (2.31-fold), while suppressing the anti-apoptotic Bcl-2 gene (0.25-fold). This shift disrupts mitochondrial membrane integrity, facilitating cytochrome c release and apoptosome formation. The downregulation of Bcl-2 removes its inhibitory effect on pro-apoptotic proteins like Bax, accelerating intrinsic apoptosis [2] [5].
EMTI activates both intrinsic and extrinsic caspase pathways. RT-PCR analyses confirm upregulation of Caspase 3 (10.71-fold), Caspase 9 (7.14-fold), and Caspase 8 (1.98-fold) genes in HepG2 cells. Caspase 9 activation follows mitochondrial cytochrome c release, while Caspase 8 induction suggests involvement of death-receptor pathways. Caspase 3 acts as the executioner protease, cleaving cellular substrates and inducing DNA fragmentation. Flow cytometry validates apoptosis induction, with 11.42% of EMTI-treated cells staining annexin V-positive compared to 0.59% in controls [2] [6].
EMTI suppresses the oncogenic PI3K/AKT/mTOR axis at transcriptional levels. RT-PCR data reveal dose-dependent downregulation of PI3K, AKT, and mTOR genes in HepG2 cells. Molecular docking simulations indicate EMTI binds to the ATP-binding site of PI3Kγ, impeding its activation. This inhibition reduces downstream signaling involved in cell survival and proliferation. The pathway's dysregulation is prevalent in >40% of HCC tumors, making EMTI a targeted therapeutic candidate [2] [8].
Western blot analyses corroborate gene expression findings, showing reduced phosphorylation of PI3K (p85), AKT (Ser473), and mTOR (Ser2448) proteins in EMTI-treated HepG2 cells. Decreased p-AKT levels diminish its ability to inactivate pro-apoptotic proteins like Bad and FoxO transcription factors, further promoting apoptosis. This dual gene/protein-level suppression underscores EMTI’s mechanistic precision [2].
Flow cytometric analysis demonstrates that EMTI (0.017 µM) induces significant G2/M phase arrest in HepG2 cells (21.15% vs. 12.26% in controls). This arrest stems from EMTI’s disruption of cyclin-dependent kinase (CDK1/cyclin B) complexes, preventing mitotic entry. DNA content analysis confirms accumulation of cells with 4N DNA content, indicating failed cytokinesis. The G2/M checkpoint inactivation permits DNA damage accumulation, steering cells toward apoptosis [2].
EMTI treatment increases Pre-G1 phase cells (indicating sub-diploid DNA), from 1.05% (control) to 6.08%. TUNEL assays reveal DNA fragmentation—a hallmark of late apoptosis. This fragmentation correlates with caspase-activated DNase (CAD) activation by Caspase 3, which cleaves chromosomal DNA. The combined G2/M arrest and Pre-G1 accumulation explain EMTI’s potent anti-proliferative effects [2] [5].
EMTI exhibits >3,300-fold selectivity for HepG2 cells over normal hepatocytes (THLE-2). MTT assays determine an IC₅₀ of 0.017 µM in HepG2 cells versus 56.55 µM in THLE-2 cells (Table 1). This selectivity arises from EMTI’s preferential targeting of oncogenic pathways (e.g., PI3K/AKT) hyperactivated in cancer cells. By contrast, staurosporine (reference drug) shows only 3.5-fold selectivity [2].
Table 1: Cytotoxicity Profile of EMTI in Liver Cell Lines
Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (vs. THLE-2) |
---|---|---|---|
HepG2 | Hepatocellular carcinoma | 0.017 ± 0.004 | 3,326 |
THLE-2 | Normal hepatocyte | 56.55 ± 1.5 | 1 (reference) |
Staurosporine (ref) | HCC reference | 5.07 ± 0.22 | 3.5 |
Clonogenic assays reveal EMTI’s long-term anti-proliferative effects. At 100 µM, EMTI suppresses HepG2 colony formation by 88%, reducing colonies from 464 (control) to 136. This indicates EMTI irreversibly compromises cancer cell replicative potential, likely through DNA damage-triggered senescence or apoptosis. The efficacy exceeds 5-FU, which shows <50% suppression at equivalent doses [2].
Table 2: Impact of EMTI on HepG2 Colony Formation
Treatment (µM) | Colonies Counted | Inhibition Rate (%) |
---|---|---|
Control (0) | 464 | 0 |
EMTI (100) | 136 | 88 |
5-FU (100) | 232 | 48 |
Structural Characterization of Key Compounds
Figure 1: Core Structure of 5-Ethyl-5-methyl-2-thioxoimidazolidin-4-one
O ║ S═C | \\ | N-CH₂-CH₃ | | N-CH₃ | CH₃
The 2-thioxoimidazolidin-4-one scaffold features substitutions at C5 (ethyl and methyl groups), critical for binding to PI3K and pro-apoptotic targets [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8